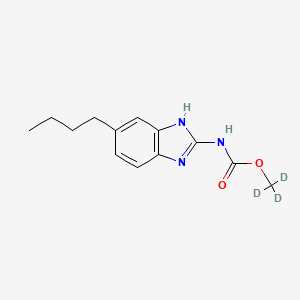
4-Methylbenzoic-carboxy-13C acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzoic-carboxy-13C acid, also known as 4-Methylbenzoic acid-13C, has the molecular formula C₈H₈O₂. It is a derivative of benzoic acid, where one of the carbon atoms is replaced by the stable isotope carbon-13 (¹³C). This substitution allows researchers to track the fate and behavior of this compound in various chemical and biological processes .
Preparation Methods
Synthetic Routes:: The synthesis of 4-Methylbenzoic-carboxy-13C acid involves several methods. One common approach is the carboxylation of 4-methylbenzyl chloride with sodium [¹³C]bicarbonate. The reaction proceeds as follows:
4-Methylbenzyl chloride+NaH¹³CO₃→4-Methylbenzoic-carboxy-13C acid
Industrial Production:: Industrial production methods typically involve large-scale carboxylation reactions using isotopically labeled reagents. These processes ensure efficient incorporation of the carbon-13 isotope into the target compound.
Chemical Reactions Analysis
4-Methylbenzoic-carboxy-13C acid participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding carboxylic acid derivatives.
Substitution: Nucleophilic substitution reactions occur at the benzylic position, where the methyl group is attached. For example, substitution with ammonia or amines yields amides.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common reagents include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
4-Methylbenzoic-carboxy-13C acid finds applications in:
Metabolic Studies: Researchers use it as a tracer in metabolic studies to investigate metabolic pathways and turnover rates.
Pharmacokinetics: In drug development, it helps assess drug absorption, distribution, metabolism, and excretion.
NMR Spectroscopy: The carbon-13 isotope allows for precise NMR analysis, aiding in structural elucidation.
Mechanism of Action
The exact mechanism of action for 4-Methylbenzoic-carboxy-13C acid depends on its specific context (e.g., as a drug or tracer). its involvement in metabolic pathways and its labeling with carbon-13 make it valuable for studying biochemical processes.
Comparison with Similar Compounds
4-Methylbenzoic-carboxy-13C acid is unique due to its isotopic labeling. Similar compounds include 4-methylbenzoic acid (without the carbon-13 label) and other benzoic acid derivatives.
Properties
CAS No. |
110625-18-8 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
4-methylbenzoic acid |
InChI |
InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/i8+1 |
InChI Key |
LPNBBFKOUUSUDB-VJJZLTLGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[13C](=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)




![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)

![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)
![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)




